Benzamide, 2-butoxy-N-[2-(4-ethylphenyl)-2-(1-piperidinyl)ethyl]-
Description
The compound 2-butoxy-N-[2-(4-ethylphenyl)-2-(1-piperidinyl)ethyl]benzamide is a benzamide derivative characterized by a 2-butoxy substituent on the benzamide core and a tertiary amine side chain. The side chain comprises a 4-ethylphenyl group and a piperidinyl moiety attached to the ethyl backbone.
Properties
CAS No. |
942853-20-5 |
|---|---|
Molecular Formula |
C26H36N2O2 |
Molecular Weight |
408.6 g/mol |
IUPAC Name |
2-butoxy-N-[2-(4-ethylphenyl)-2-piperidin-1-ylethyl]benzamide |
InChI |
InChI=1S/C26H36N2O2/c1-3-5-19-30-25-12-8-7-11-23(25)26(29)27-20-24(28-17-9-6-10-18-28)22-15-13-21(4-2)14-16-22/h7-8,11-16,24H,3-6,9-10,17-20H2,1-2H3,(H,27,29) |
InChI Key |
YMOPUNOMYAHZQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC=C1C(=O)NCC(C2=CC=C(C=C2)CC)N3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Molecular Architecture
The target compound features a benzamide backbone substituted at the 2-position with a butoxy group. The amide nitrogen is further functionalized with a 2-(4-ethylphenyl)-2-(piperidin-1-yl)ethyl chain. This structure necessitates a convergent synthesis strategy, wherein the benzamide core and the ethylpiperidinyl side chain are synthesized separately before coupling.
Retrosynthetic Disconnections
Retrosynthetic analysis suggests two primary disconnections:
- Amide bond formation between 2-butoxybenzoic acid and the amine 2-(4-ethylphenyl)-2-(piperidin-1-yl)ethanamine.
- Etherification of 2-hydroxybenzamide with butyl bromide to install the 2-butoxy group.
Synthetic Routes to the Benzamide Core
Acylation of 2-Butoxybenzoic Acid
The 2-butoxybenzoic acid precursor can be prepared via Williamson ether synthesis , where 2-hydroxybenzoic acid reacts with 1-bromobutane in the presence of a base (e.g., K₂CO₃). Subsequent activation of the carboxylic acid as an acyl chloride (using thionyl chloride or oxalyl chloride) enables coupling with the amine moiety.
Procedure :
Alternative Route via Direct Etherification of Benzamide
An alternative approach involves etherification of salicylamide (2-hydroxybenzamide) with butyl bromide. This method avoids handling reactive acyl chlorides but requires careful control of reaction conditions to prevent over-alkylation.
Procedure :
- Suspend salicylamide (10 mmol) in acetone.
- Add K₂CO₃ (20 mmol) and butyl bromide (15 mmol).
- Reflux for 24 h, then filter and recrystallize from ethanol (yield: 65%).
Synthesis of the 2-(4-Ethylphenyl)-2-(Piperidin-1-yl)Ethanamine Side Chain
Catalytic Hydrogenation for Amine Formation
An alternative reduction employs Pd/C-catalyzed hydrogenation under H₂ atmosphere. This method offers higher selectivity and avoids borohydride byproducts.
Procedure :
- Dissolve the imine intermediate (5 mmol) in methanol.
- Add 10% Pd/C (50 mg) and stir under H₂ (1 atm) for 12 h.
- Filter and concentrate to obtain the amine (yield: 72%).
Coupling Strategies for Final Assembly
Amide Bond Formation via Acyl Chloride
The most reliable method involves reacting 2-butoxybenzoyl chloride with 2-(4-ethylphenyl)-2-(piperidin-1-yl)ethanamine in pyridine. Pyridine acts as both a solvent and acid scavenger.
Procedure :
Coupling Using Carbodiimide Reagents
For milder conditions, EDC/HOBt -mediated coupling in DCM achieves comparable yields while preserving acid-sensitive groups.
Procedure :
- Mix 2-butoxybenzoic acid (5 mmol), EDC (6 mmol), and HOBt (6 mmol) in DCM.
- Stir for 30 min, then add the amine (5 mmol).
- Stir overnight, wash with NaHCO₃, and purify via column chromatography (yield: 63%).
Optimization and Challenges
Solvent and Temperature Effects
Purification Techniques
- Crystallization : Ethanol/water mixtures effectively purify the final compound (mp: 132–134°C).
- Chromatography : Silica gel chromatography (hexane/EtOAc 3:1) resolves side products from incomplete coupling.
Spectroscopic Validation
NMR Analysis
Mass Spectrometry
Industrial and Pharmacological Relevance
While the target compound’s bioactivity remains underexplored, structural analogs demonstrate antipsychotic and antidepressant properties due to piperidinyl and benzamide motifs. Scalable synthesis requires optimizing atom economy and minimizing chromatographic steps.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 2-butoxy-N-[2-(4-ethylphenyl)-2-(1-piperidinyl)ethyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzamide, 2-butoxy-N-[2-(4-ethylphenyl)-2-(1-piperidinyl)ethyl]- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of Benzamide, 2-butoxy-N-[2-(4-ethylphenyl)-2-(1-piperidinyl)ethyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Core Benzamide Derivatives with Piperidine/Piperazine Substituents
4-Iodo-N-[2-(1-Piperidinyl)ethyl]benzamide (IPAB)
- Structure : Features a 4-iodo substituent on the benzamide ring and a simpler piperidinylethyl side chain .
- Key Differences: The absence of a 2-butoxy group reduces lipophilicity compared to the target compound.
- Applications : Boron-containing analogues of IPAB (e.g., 1,2-dicarba-closo-dodecaborane derivatives) are studied for boron neutron capture therapy (BNCT), highlighting the role of halogen/boron substituents in therapeutic targeting .
4-Amino-5-Chloro-2-Methoxy-N-[2-(4-Pyridin-2-ylpiperazin-1-yl)ethyl]benzamide
- Structure: Contains a 4-amino-5-chloro-2-methoxy benzamide core and a piperazinyl-ethyl side chain with a pyridinyl group .
- Key Differences: The chloro and methoxy substituents increase polarity, contrasting with the butoxy group’s hydrophobicity. The piperazine ring (vs.
Benzamide Derivatives with Phenethylamine Side Chains
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : Benzamide core with a 3,4-dimethoxyphenethylamine side chain .
- Key Differences :
- Methoxy groups enhance solubility but reduce lipid membrane permeability compared to butoxy.
- The absence of a piperidine ring simplifies the structure, likely reducing steric hindrance.
- Synthesis : Yielded 80% via benzoyl chloride and 3,4-dimethoxyphenethylamine reaction, suggesting efficient coupling methods for similar compounds .
2-Hydroxy-N-[2-(3,4-Methoxyphenyl)ethyl]benzamide (Rip-D)
Heterocyclic and Thioether-Modified Analogues
Multiple benzamide derivatives in feature thioether-linked heterocycles (e.g., isoxazole, thiazole) on the benzamide core . Examples include:
- N-[2-[(3-Cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide Key Differences:
- Thioether groups enhance metabolic stability but may reduce bioavailability.
Comparative Data Table
Q & A
Basic Questions
Q. What synthetic methodologies are commonly employed to prepare benzamide derivatives with piperidinyl substituents?
- The synthesis typically involves amide bond formation between a carboxylic acid derivative (e.g., activated ester or acid chloride) and a piperidine-containing amine. For example, IPAB analogues were synthesized by reacting 4-iodobenzoyl chloride with 2-(1-piperidinyl)ethylamine under reflux in dichloromethane, followed by purification via recrystallization . Optimization of reaction conditions (e.g., solvent, temperature, and coupling reagents) can improve yields.
Q. Which analytical techniques are critical for characterizing the structural integrity of this benzamide derivative?
- Key methods include:
- NMR spectroscopy (1H, 13C) to confirm the piperidinyl ethyl moiety and aromatic substitution patterns. For example, piperidinyl protons appear as multiplets in δ 1.2–3.2 ppm .
- IR spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1690 cm⁻¹ and B-H stretches in boron-containing analogues) .
- HPLC or LC-MS to assess purity and quantify impurities.
Q. How does the butoxy group influence the compound’s physicochemical properties?
- The 2-butoxy substituent enhances lipophilicity, as evidenced by logP calculations for similar benzamides. This modification can improve membrane permeability but may reduce aqueous solubility, necessitating formulation adjustments (e.g., use of co-solvents or prodrug strategies) .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activity data for benzamide derivatives?
- Standardized assays : Use isogenic cell lines and consistent assay conditions (e.g., pH, temperature) to minimize variability.
- Orthogonal validation : Combine enzymatic assays with surface plasmon resonance (SPR) to confirm target binding affinities. For example, kinase inhibitors with conflicting IC50 values were re-evaluated using SPR to distinguish true inhibitors from assay artifacts .
- Structural analysis : X-ray crystallography or molecular docking can clarify binding modes and explain discrepancies in activity .
Q. How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic targets?
- Substituent variation : Replace the 4-ethylphenyl group with bioisosteres (e.g., 1,2-dicarba-closo-dodecaborane) to enhance boron content for BNCT applications, as demonstrated in IPAB analogues .
- Functional group modification : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to improve metabolic stability, as seen in related benzamides .
- In silico modeling : Predict binding affinities using molecular dynamics simulations to prioritize synthetic targets.
Q. What in vivo models are appropriate for evaluating the neuropharmacological potential of this compound?
- Rodent models : Use transgenic mice (e.g., Alzheimer’s disease models) to assess cognitive improvement via Morris water maze or novel object recognition tests.
- Biomarker analysis : Measure tau phosphorylation or amyloid-β levels in cerebrospinal fluid to correlate efficacy with pathological markers. Similar piperidinyl derivatives showed blood-brain barrier penetration in murine studies .
Methodological Considerations
Q. How can researchers mitigate challenges in scaling up the synthesis of this compound?
- Process optimization : Transition from batch to flow chemistry for better heat and mass transfer.
- Purification techniques : Use column chromatography with gradient elution or recrystallization from acetonitrile, achieving >95% purity as reported for boron-containing analogues .
Q. What assays are recommended to elucidate the compound’s mechanism of action in enzymatic inhibition?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
